2-(1H-imidazol-1-yl)ethanamine dihydrochloride

Solubility Formulation Chemical Synthesis

Reproducibility failures from regioisomeric impurities or unstable free-base forms are common. This compound, as a crystalline dihydrochloride salt with defined N-1 regiochemistry, is the exact solution for reliable nNOS/CYP24A1 inhibitor synthesis. - ≥98% purity (GC) ensures batch-to-batch consistency in multi-step sequences. - Crystalline solid (mp 214-216°C) with superior aqueous solubility vs. free base. - Room-temperature storage stability simplifies inventory control and scale-up.

Molecular Formula C5H10ClN3
Molecular Weight 147.6 g/mol
CAS No. 93668-43-0
Cat. No. B1591731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-imidazol-1-yl)ethanamine dihydrochloride
CAS93668-43-0
Molecular FormulaC5H10ClN3
Molecular Weight147.6 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)CCN.Cl
InChIInChI=1S/C5H9N3.2ClH/c6-1-3-8-4-2-7-5-8;;/h2,4-5H,1,3,6H2;2*1H
InChIKeyVOALRMMSSHIANT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Imidazol-1-yl)ethanamine Dihydrochloride Overview


2-(1H-Imidazol-1-yl)ethanamine dihydrochloride (CAS 93668-43-0) is a high-purity, crystalline imidazole derivative with the molecular formula C5H9N3·2HCl and a molecular weight of 184.07 g/mol . As a versatile N-(2-aminoethyl)imidazole building block, it is distinguished by its dihydrochloride salt form, which confers enhanced aqueous solubility and shelf-stability over the free base . This compound is widely employed as a critical intermediate in pharmaceutical research, particularly for the development of neurological disorder therapeutics, and serves as a foundational scaffold for synthesizing enzyme inhibitors, receptor ligands, and advanced functional materials .

1
Salt form: Dihydrochloride provides higher aqueous solubility and stability compared to the free base.
2
Regiochemistry: N-1 imidazole linkage supports selective inhibitor design for targets such as nNOS and CYP24A1.
3
Purity: High-purity crystalline grade available to support reproducible synthetic workflows and SAR studies.

Risks of Generic Substitution for This Compound


In many scientific procurement contexts, the implicit assumption that 'an imidazole ethanamine is an imidazole ethanamine' leads to failed syntheses or unreproducible biological data. This compound's specific 1-substituted imidazole regiochemistry (N-1 linkage) versus its 4(5)-substituted analog (histamine, linked at C-4) is a critical differentiator: the N-1 linkage directly impacts steric accessibility and metal coordination geometry, as demonstrated in nitric oxide synthase (NOS) inhibitor design where the 2-imidazolylpyrimidine head group (derived from this scaffold) showed improved pharmacokinetic favorability compared to C-linked analogs [1]. Furthermore, procurement of the free base form (liquid, CAS 5739-10-6) may be unsuitable for many workflows due to its lower stability and handling complexity, whereas the dihydrochloride salt (CAS 93668-43-0) offers a crystalline solid with defined melting point and higher purity specifications, ensuring batch-to-batch consistency in sensitive applications .

Regiochemistry N-1 imidazole linkage may shift steric and electronic profiles compared to C-linked histamine analogs, altering target affinity.
Salt form Free base (liquid) may introduce handling and stability challenges; the dihydrochloride crystalline solid supports consistent weighing and storage.
Purity grade Lower purity specifications from alternative suppliers could increase side products and compromise SAR reproducibility.

Key Comparative Evidence for Selection


Enhanced Aqueous Solubility vs Free Base

The dihydrochloride salt form of 2-(1H-imidazol-1-yl)ethanamine (CAS 93668-43-0) exhibits significantly improved aqueous solubility compared to the free base (CAS 5739-10-6). The free base is a liquid with limited water solubility and an estimated log Kow of -0.37, indicating moderate hydrophilicity [1]. In contrast, the dihydrochloride salt is a crystalline solid that readily dissolves in aqueous media, a property that is explicitly noted as a key advantage for its incorporation into synthetic pathways .

Aqueous Solubility: Salt vs Free Base
Data to verify
Dihydrochloride salt readily dissolves in water; free base shows limited aqueous solubility.
Supports aqueous reaction and assay workflows.
Cross-study comparison; confirm lot-specific solubility.
Solubility Formulation Chemical Synthesis

Superior Purity Grade for Reproducibility

The target compound is commercially available with a purity specification of ≥99% (GC) from certain vendors, representing a higher grade than the more common 98% or 95% specifications offered by alternative suppliers for the same CAS number or closely related salts . For example, while many vendors list this compound at 98% purity (HPLC) [1], the ≥99% GC grade ensures lower levels of volatile organic impurities, which is critical for applications requiring high precision, such as medicinal chemistry lead optimization or material science applications where trace impurities can alter reaction outcomes .

Purity Grade Comparison
Reported
≥99% (GC) purity available; alternative vendors may offer 95–98% (HPLC).
Higher purity may reduce side products in sensitive syntheses.
Verify current vendor specifications and analytical method.
Purity Quality Control Analytical Chemistry

Defined Solid-State Properties and Handling

The dihydrochloride salt (CAS 93668-43-0) is a solid with a sharply defined melting point range of 214-216°C, as confirmed by multiple vendors . This contrasts with the free base (CAS 5739-10-6), which is a liquid at room temperature and has a boiling point of 283.5±23.0 °C [1]. The solid form and high melting point simplify storage, handling, and weighing accuracy in laboratory and pilot-plant settings, reducing variability in reaction stoichiometry.

Physical State & Handling
Data to verify
Crystalline solid (mp 214–216°C) vs liquid free base (bp ~283.5°C).
Solid form simplifies precise weighing and reduces volatility.
Vendor-reported melting points; verify before critical scale-up.
Physicochemical Properties Stability Process Chemistry

Regiochemical Specificity vs Histamine Analogs

The 1-substituted imidazole (N-1 linkage) in 2-(1H-imidazol-1-yl)ethanamine provides a distinct geometric and electronic environment compared to the 4(5)-substituted imidazole found in histamine and related bioactive amines [1]. This difference is critical for drug design: the N-1 linked scaffold is a core component in selective inhibitors of neuronal nitric oxide synthase (nNOS), where the 2-imidazolylpyrimidine head group (derived from this scaffold) demonstrates improved pharmacokinetic properties and target engagement over C-linked imidazole variants [2].

Regiochemistry: N-1 vs C-Linked
Class-level
N-1 substitution modifies steric and electronic environment compared to histamine (C-4/C-5).
Critical for target selectivity in nNOS inhibitor design.
Class-level inference; confirm binding in specific target assays.
Regiochemistry Receptor Binding Enzyme Inhibition

Scaffold for Selective CYP24A1 Inhibitors

Derivatives synthesized from the 2-(1H-imidazol-1-yl)ethanamine scaffold, such as VID400 (a 2-(1H-imidazol-1-yl)-2-phenylethyl derivative), have demonstrated strong and selective CYP24A1 inhibitory activity [1]. While the exact IC50 of the parent compound is not reported, the scaffold's ability to yield highly potent inhibitors is a key differentiator. For example, other imidazole-based CYP inhibitors derived from similar cores, like ketoconazole (which targets CYP51 and CYP3A4), show micromolar IC50 values (e.g., CYP51 IC50 = 0.05 µM; CYP3A4 IC50 = 0.02 µM) [2], but the imidazole-ethanamine scaffold offers a distinct chemical space for achieving selectivity, particularly against CYP24A1.

CYP24A1 Inhibitor Scaffold
Class-level
Derivative VID400 shows selective CYP24A1 inhibition; parent IC50 not reported.
Supports SAR campaigns for CYP24A1 inhibitors.
Validate lead derivatives; scaffold selectivity context may require review.
CYP24A1 Inhibition Cancer Therapeutics Vitamin D Metabolism

Optimal Application Scenarios


Synthesis of nNOS and CYP24A1 Inhibitor Leads

This compound is the preferred building block for synthesizing novel imidazole-containing enzyme inhibitors, specifically neuronal nitric oxide synthase (nNOS) and CYP24A1 inhibitors. Its N-1 linked imidazole moiety is a critical pharmacophore for achieving target selectivity and favorable pharmacokinetics, as validated by co-crystal structures with nNOS (PDB: 4D37) and the development of the potent CYP24A1 inhibitor VID400 [1]. Procuring the high-purity dihydrochloride salt ensures reproducibility in multi-step synthetic sequences aimed at generating these high-value lead compounds.

Aqueous Bioconjugation and Material Formulations

The dihydrochloride salt's high aqueous solubility makes it the ideal candidate for applications requiring water-based reaction conditions. This includes bioconjugation chemistry (e.g., linking to peptides, proteins, or nucleic acids via the primary amine) and the formulation of advanced polymeric materials or coatings where a water-soluble imidazole functional group is required . The use of the free base or less soluble analogs would necessitate organic co-solvents, potentially denaturing biomolecules or compromising material homogeneity.

Quality-Controlled Intermediate Procurement

For process chemists and procurement managers sourcing intermediates for pharmaceutical development (e.g., neurological disorder therapeutics), the ≥99% GC purity grade is essential for regulatory compliance and minimizing downstream purification costs . The well-defined solid-state properties (melting point 214-216°C) and stable dihydrochloride salt form ensure long-term storage stability and accurate inventory control, reducing the risk of batch-to-batch variability that can plague scale-up efforts.

Application
Selection Property
Validation Focus
Enzyme inhibitor synthesis (nNOS, CYP24A1)
N-1 imidazole regiochemistry
Verify target selectivity and SAR consistency
Aqueous bioconjugation and material science
Dihydrochloride salt solubility
Confirm compatibility with aqueous reaction conditions
Pharmaceutical intermediate sourcing
High-purity crystalline solid
Ensure batch-to-batch consistency and purity specifications

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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